molecular formula C18H15Cl2N3O2S B2661917 N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688336-19-8

N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2661917
CAS No.: 688336-19-8
M. Wt: 408.3
InChI Key: XQNNJKNWPVGKRU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound featuring a distinct molecular architecture that incorporates a dichlorophenyl group and a methoxyphenyl-substituted imidazole ring, linked via a sulfanyl-acetamide bridge. This structural motif is characteristic of a class of compounds investigated for their potential in medicinal chemistry and drug discovery. While specific literature on the mechanism of action for this exact compound is limited, structural analogs sharing the core imidazole-thioacetamide framework have demonstrated a range of promising biological activities in scientific studies. Research on similar compounds indicates potential for antimicrobial effects against various bacterial strains and fungi . Furthermore, derivatives with related structures have shown significant cytotoxic activity in anticancer assays, suggesting this compound could serve as a valuable lead molecule for developing novel oncotherapeutic agents . The presence of the sulfanyl linkage and acetamide group in its structure provides reactive sites for further chemical modifications, making it a versatile intermediate for synthesizing a library of derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its interactions with biological targets, such as enzymes and receptors, to elucidate its pharmacodynamics and potential therapeutic applications. This product is intended for research purposes and chemical use only. It is strictly not for human or veterinary therapeutic or diagnostic use.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c1-25-14-5-3-13(4-6-14)23-9-8-21-18(23)26-11-17(24)22-12-2-7-15(19)16(20)10-12/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNNJKNWPVGKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the methoxy group is introduced to the phenyl ring.

    Formation of the Sulfanyl Linkage: This involves the reaction of thiols with appropriate electrophiles to form the sulfanyl linkage.

    Final Coupling: The final step involves coupling the dichlorophenyl group with the previously formed intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications, including

Biological Activity

N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C18H16Cl2N2OS
  • Molecular Weight : 375.30 g/mol

This compound features a dichlorophenyl moiety and an imidazole ring, which are known to influence its biological interactions.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. The presence of the imidazole ring is crucial for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures demonstrate IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. In vitro studies suggest that it may inhibit viral replication, particularly against hepatitis B virus (HBV). The mechanism appears to involve interference with viral entry or replication processes, although specific pathways remain to be elucidated .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Dichlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
  • Imidazole Ring : Essential for interaction with biological targets such as enzymes and receptors.
  • Methoxy Group : Contributes to electron donation, enhancing binding affinity to target proteins.

Study 1: Anticancer Activity

In a study examining the anticancer potential of similar compounds, this compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated an IC50 value of approximately 5 µM against A431 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Study 2: Antiviral Efficacy

Another significant study focused on the antiviral efficacy against HBV. The compound exhibited a dose-dependent inhibition of viral replication in HepG2.2.15 cells, with an IC50 value around 10 µM. Mechanistic studies revealed that it interferes with the viral life cycle at multiple stages .

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 Value (µM)Target
This compoundAnticancer5A431 Cells
Similar Compound AAnticancer7MCF-7 Cells
Similar Compound BAntiviral10HBV

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Core Structure Substituents Molecular Weight Key Properties Reference
N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (Target) Imidazole-linked sulfanylacetamide - 3,4-dichlorophenyl
- 4-methoxyphenyl on imidazole
~450 g/mol* Balanced lipophilicity (Cl + OCH3); potential for dual electronic effects (EWG + EDG)
2-Cyano-N-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]acetamide Imidazole-linked cyanoacetamide - 3,4-dichlorophenyl
- Cyano group
~320 g/mol Higher electrophilicity (cyano); reported as a c-Abl kinase activator
N-(3,4-dichlorophenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole-linked sulfanylacetamide - 3,4-dichlorophenyl
- 3-methylphenyl on imidazole
~434 g/mol Increased lipophilicity (CH3 vs. OCH3); reduced solubility compared to methoxy analog
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dihydropyrazole-linked acetamide - 3,4-dichlorophenyl
- Methyl and phenyl on dihydropyrazole
~417 g/mol Conformational flexibility (variable dihedral angles); hydrogen-bonding capacity via amide and ketone
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide Benzothiazole-linked acetamide - 3,4-dichlorophenyl
- Trifluoromethylbenzothiazole
~430 g/mol Enhanced metabolic stability (CF3); rigid heterocycle may limit binding to flat active sites
2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide (U-51754) Cyclohexylamine-linked acetamide - 3,4-dichlorophenyl
- Dimethylamino cyclohexyl
~385 g/mol High lipophilicity (cyclohexyl); potential CNS penetration

*Estimated based on similar structures.

Key Findings:

Substituent Effects :

  • Electron-Donating Groups (EDG) : The 4-methoxyphenyl group in the target compound enhances solubility compared to methyl or trifluoromethyl substituents in analogs .
  • Electron-Withdrawing Groups (EWG) : The 3,4-dichlorophenyl moiety is conserved across analogs, suggesting its importance in halogen bonding or target affinity .

Heterocyclic Core :

  • Imidazole-based compounds (e.g., target, –3) exhibit planar structures suitable for π-π interactions, whereas dihydropyrazole () and benzothiazole () derivatives introduce conformational or electronic diversity.

Biological Activity: Cyanoacetamide derivatives () show kinase activation, while cyclohexylamine-linked analogs () may target neurological pathways due to increased lipophilicity. The target compound’s sulfanyl group could modulate redox interactions or metal coordination .

Crystallographic Insights :

  • Variations in dihedral angles (e.g., 44.5°–77.5° in ) highlight conformational adaptability, which may influence packing efficiency and stability in solid formulations .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for and , involving coupling of dichlorophenylacetic acid with substituted imidazole-thiols under carbodiimide-mediated conditions .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions on the imidazole and phenyl rings, with methoxy (-OCH3_3) and dichlorophenyl groups showing distinct splitting patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves conformational flexibility, as seen in asymmetric unit variations (dihedral angles: 44.5°–77.5° between dichlorophenyl and imidazole rings) . Software tools like WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks (e.g., R_2$$^2(10) dimers) .

How can researchers design in vitro assays to evaluate the compound’s antimicrobial or anticancer activity?

Q. Basic Research Focus

  • Antimicrobial Screening : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined at 24–48 hours .
  • Anticancer Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Include controls for cytotoxicity (e.g., non-cancerous HEK293 cells) .

What strategies resolve contradictions in biological activity data arising from structural conformers?

Advanced Research Focus
Crystallographic data reveals three distinct conformers in the asymmetric unit, with dihedral angles varying by >20°, potentially altering binding affinity . To address discrepancies:

  • Molecular Dynamics (MD) Simulations : Compare energy landscapes of conformers to identify biologically relevant poses.
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase or tubulin) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. Advanced Research Focus

  • Substituent Modification : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF3_3) to enhance electrophilicity of the imidazole ring .
  • Bioisosteric Replacement : Swap the sulfanyl linkage with sulfonyl or carbonyl groups to improve metabolic stability .
  • Pharmacophore Mapping : Overlay active analogs (e.g., N-(3-fluorophenyl) derivatives) to identify critical hydrogen-bonding motifs .

What computational tools are recommended for predicting the compound’s metabolic stability and toxicity?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, bioavailability, and hERG cardiotoxicity risks .
  • In Silico Toxicity : ProTox-II predicts LD50_{50} values and organ-specific toxicity based on structural fragments (e.g., dichlorophenyl groups) .

How do crystallographic packing interactions influence the compound’s physicochemical properties?

Advanced Research Focus
Hydrogen-bonding networks (N–H⋯O) and π-π stacking between aromatic rings affect solubility and melting point. For example:

  • Solubility : Dimers formed via N–H⋯O bonds reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) in biological assays .
  • Thermal Stability : High melting points (≥470 K) correlate with dense crystal packing, validated by DSC analysis .

What experimental and computational approaches validate target engagement in mechanistic studies?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., β-lactamase or kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-target interactions .
  • Covalent Docking : If the sulfanyl group acts as a warhead, simulate covalent adduct formation with catalytic cysteine residues .

How can researchers address low bioavailability observed in preclinical models?

Q. Advanced Research Focus

  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group to enhance membrane permeability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve plasma half-life and tissue distribution .

What collaborative frameworks integrate synthetic, analytical, and biological data for translational research?

Q. Advanced Research Focus

  • Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) and bioactivity data in ChEMBL .
  • Multi-Omics Integration : Correlate transcriptomic responses (RNA-seq) in treated cells with structural features to identify novel targets .

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